

Supercritical Fluid Extraction of Lycopene: Application Notes and Protocols for Research

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Lycopene, a potent antioxidant carotenoid found abundantly in tomatoes and other redpigmented fruits, has garnered significant interest in research and drug development for its
potential health benefits, including cancer prevention and cardiovascular health support.[1]
Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO2) has emerged as a superior
green technology for isolating high-purity **lycopene**.[2][3] This method offers significant
advantages over traditional solvent extraction by eliminating the use of toxic organic solvents,
operating at lower temperatures to prevent degradation of heat-sensitive compounds like **lycopene**, and allowing for selective extraction by modulating the solvent properties of CO2
with pressure and temperature.[2][4] These application notes provide a comprehensive
overview and detailed protocols for the efficient extraction of **lycopene** for research purposes.

Introduction

Lycopene is a lipophilic, unsaturated carotenoid responsible for the red color of many fruits and vegetables.[1][5] Its unique structure, featuring eleven conjugated double bonds, is responsible for its potent antioxidant activity.[1] Traditional methods for **lycopene** extraction often employ organic solvents like hexane, ethyl acetate, or acetone.[2][6] While effective, these methods pose risks of toxic solvent residues in the final product and can lead to thermal degradation of **lycopene**.



Supercritical Fluid Extraction (SFE) with carbon dioxide offers a clean and efficient alternative. [2][3] Above its critical temperature (31°C) and pressure (73 bar), CO2 enters a supercritical state, exhibiting properties of both a liquid and a gas.[4] This allows it to act as a solvent with tunable density and solvating power, enabling the selective extraction of **lycopene**.[4] The process is environmentally friendly, and the CO2 can be easily separated from the extract by depressurization, leaving behind a solvent-free product.[4]

Key Parameters in Supercritical Fluid Extraction of Lycopene

The efficiency of **lycopene** extraction using SFE is influenced by several key parameters:

- Pressure: Higher pressures generally increase the density of the supercritical CO2, enhancing its solvating power and leading to higher **lycopene** yields.[7] Optimal pressures are typically reported in the range of 300 to 400 bar.[8]
- Temperature: The effect of temperature is twofold. An increase in temperature can enhance
 the vapor pressure of lycopene, improving its solubility. However, it also decreases the
 density of CO2, which can reduce its solvating power.[9] Therefore, an optimal temperature
 must be determined, with studies showing effective extraction in the range of 50°C to 110°C.
 [8]
- Co-solvent: Due to the non-polar nature of CO2, the addition of a small amount of a polar co-solvent, such as ethanol, can significantly improve the extraction efficiency of the relatively non-polar lycopene.[10] Studies have shown that the addition of 5-15% ethanol can enhance lycopene recovery.[10][11]
- CO2 Flow Rate: The flow rate of supercritical CO2 affects the residence time and the mass transfer of **lycopene** from the matrix to the fluid. An optimal flow rate ensures efficient extraction without excessive use of CO2.
- Particle Size: Reducing the particle size of the raw material increases the surface area available for extraction, leading to improved efficiency. A particle size of around 0.36 mm has been reported to yield high recovery.



Data Presentation: Optimized SFE Parameters for Lycopene Extraction

The following table summarizes quantitative data from various studies on the supercritical fluid extraction of **lycopene**.

Raw Material	Pressure (bar/MPa)	Temperat ure (°C)	Co- solvent (% Ethanol)	CO2 Flow Rate	Lycopene Yield	Referenc e
Tomato Skin	400 bar / 40 MPa	100 °C	Not specified	Not specified	>80% recovery	
Tomato	400 bar / 40 MPa	60 °C	Not specified	20 mL/min	91.4 mg/100g	[1]
Tomato Paste Waste	300 bar / 30 MPa	55 °C	5%	4 kg/h	53.93% recovery	[10]
Tomato Skin	400 bar / 40 MPa	100 °C	Not specified	2.5 mL/min	1.18 mg/g	[9][12]
Tomato Byproducts	344.7 bar / 34.47 MPa	86 °C	None	2.5 mL/min	7.19 μg/g (61% recovery)	[13][14]
Watermelo n (Freeze- dried)	207 bar / 20.7 MPa	70 °C	15%	Not specified	38 μg/g	[11][15]
Watermelo n (Fresh)	207 bar / 20.7 MPa	60-75 °C	15%	Not specified	103 μg/g	[11][15]
Dried Tomato Skin	450 bar / 45 MPa	62 °C	14%	Not specified	33% recovery	[16]



Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of Lycopene from Tomato Skin

This protocol provides a generalized procedure for the extraction of **lycopene** from dried tomato skin using supercritical CO2.

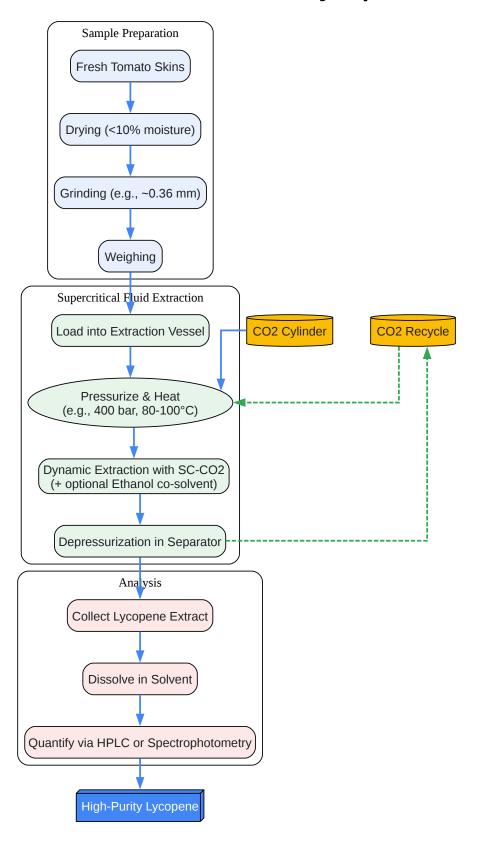
- 1. Sample Preparation: 1.1. Obtain fresh tomato skins, a byproduct of tomato processing. 1.2. Dry the tomato skins to a moisture content of less than 10% to enhance extraction efficiency. This can be achieved through freeze-drying or oven drying at a low temperature (e.g., 40-50°C) to prevent **lycopene** degradation. 1.3. Grind the dried tomato skins into a fine powder. A smaller particle size increases the surface area for extraction. 1.4. Accurately weigh the powdered tomato skin (e.g., 10-100 g depending on the extraction vessel size).
- 2. Supercritical Fluid Extraction: 2.1. Load the powdered tomato skin into the extraction vessel of the SFE system. 2.2. Seal the extraction vessel. 2.3. Set the desired extraction parameters. Based on literature, optimal conditions are often found around:

Pressure: 400 bar[1][8]Temperature: 80-100°C[8]

- CO2 Flow Rate: 2-4 L/min (adjust based on system specifications)
- Co-solvent (Optional but recommended): Add ethanol at 5-10% (v/v) to the CO2 flow. 2.4. Pressurize the system with CO2 to the set pressure. 2.5. Heat the extraction vessel to the set temperature. 2.6. Initiate the CO2 flow through the extraction vessel for the desired extraction time (e.g., 2-4 hours). 2.7. The supercritical fluid containing the extracted lycopene flows to a separator vessel. 2.8. In the separator, reduce the pressure (e.g., to 50-60 bar) to cause the CO2 to return to its gaseous state, precipitating the lycopene extract. 2.9. The gaseous CO2 can be recycled back to the pump.
- 3. Extract Collection and Analysis: 3.1. After the extraction is complete, carefully collect the precipitated **lycopene** extract from the separator. 3.2. Dissolve a known amount of the extract in a suitable solvent (e.g., hexane or a mixture of hexane, acetone, and ethanol). 3.3. Quantify the **lycopene** content using High-Performance Liquid Chromatography (HPLC) with a C18 or C30 column and a UV-Vis detector at approximately 472 nm. Alternatively, a spectrophotometric method can be used for a quicker estimation. 3.4. Express the **lycopene** yield as mg of **lycopene** per gram of dried tomato skin.



Visualization of Workflows and Relationships Experimental Workflow for SFE of Lycopene





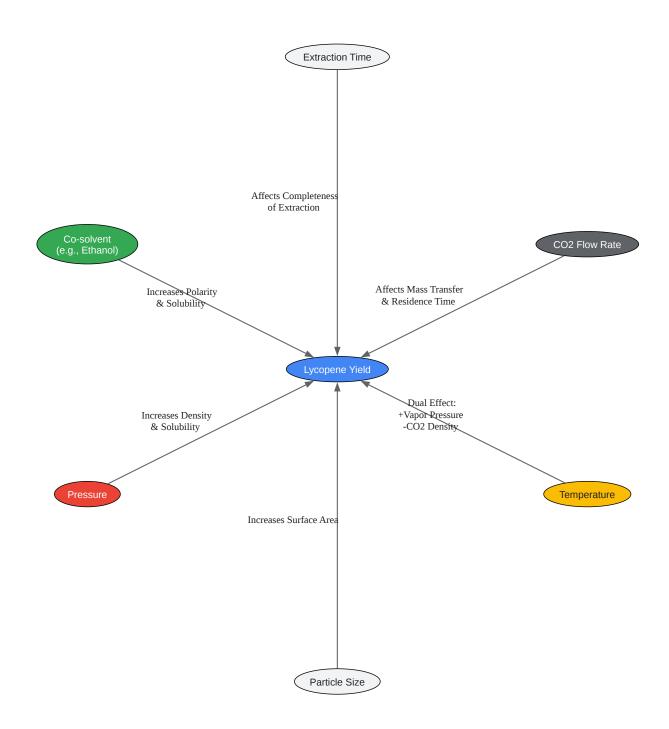
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Caption: Workflow for Supercritical Fluid Extraction of Lycopene.

Logical Relationships of Key SFE Parameters





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Caption: Interplay of Key Parameters in SFE of Lycopene.



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